4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that features a pyridine ring substituted with a fluoroaniline moiety
Preparation Methods
The synthesis of 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the condensation of 4-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include:
4-Fluoroaniline: A precursor used in the synthesis of the target compound.
2-Methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile: Another pyridine derivative with different substituents.
4-[(4-Hydroxyanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile: A hydroxyl-substituted analogue. The uniqueness of 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-4-[(4-fluoroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c1-9-13(7-16)10(6-14(19)18-9)8-17-12-4-2-11(15)3-5-12/h2-5,8,17H,6H2,1H3,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYZDRSLWROOK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC=C(C=C2)F)CC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC=C(C=C2)F)/CC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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